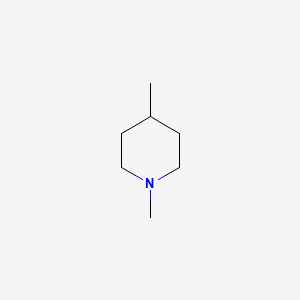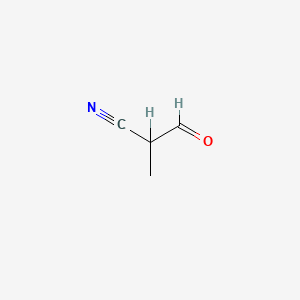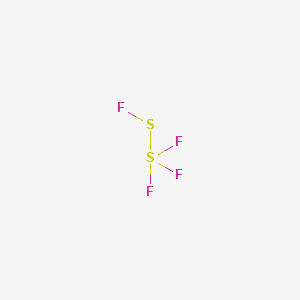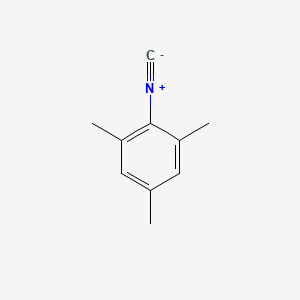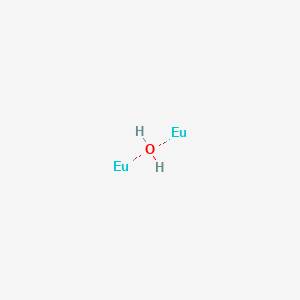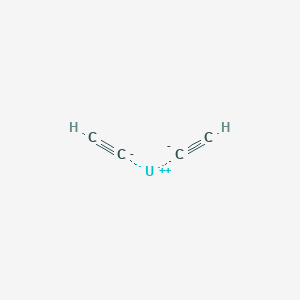
5-tert-Butyl-o-cresol
Descripción general
Descripción
5-tert-Butyl-o-cresol is a derivative of phenol and is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids such as fuels and oils . It is a white to pale-yellow crystalline solid with a slight phenolic odor .
Synthesis Analysis
The synthesis of 2-tert-butyl-4-methylphenol, which is of great significance due to its wide application in industry, requires the development of a highly efficient catalyst for the alkylation of p-cresol and tert-butyl alcohol . An efficient and mild method has been established where caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .Molecular Structure Analysis
The molecular formula of 5-tert-Butyl-o-cresol is C11H16O . Its exact mass is 164.120115 g/mol . The structure of this compound can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The alkylation of p-cresol and tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol has been proved to be the most effective way because of the convenient operation in the reaction process . The conversion of tert-butyl alcohol increased with the increase in the mole ratio of p-cresol and tert-butyl alcohol .Physical And Chemical Properties Analysis
5-tert-Butyl-o-cresol is a white to yellow powder with a slight phenolic odor . It has a molar mass of 220.356 g/mol . It has a melting point of 70 °C and a boiling point of 265 °C .Aplicaciones Científicas De Investigación
Alkylation of Cresols
Alkylation of cresols like m-cresol with tert-butyl alcohol (TBA) using various catalysts has been a significant area of study. Novel superacidic catalysts like UDCaT-4, UDCaT-5, and UDCaT-6 have been developed for this purpose. These catalysts show promising activity and selectivity for mono C-alkylated products, offering an eco-friendly and efficient process (Yadav & Pathre, 2006).
Catalyst Studies for tert-Butylation
Research has been conducted on using 12-tungstophosphoricacid and 12-tungstosilicicacid supported onto neutral alumina as catalysts for the tert-butylation of cresols. These studies highlight the potential of these catalysts in achieving high conversion rates and selectivity under mild conditions (Bhatt & Patel, 2007).
Optimization of Process Variables
The process parameters in batch alkylation of p-cresol with tert-butyl alcohol have been optimized using response surface methodology (RSM). This approach helps in minimizing experimental procedures and conserving catalysts while maximizing conversion of p-cresol and yield of tert-butyl-p-cresol (Elavarasan, Kondamudi, & Upadhyayula, 2009).
Applications in Food Additives
Studies on 2,6-di-tert-butyl-p-cresol and its derivatives have explored their antioxidative effects on vitamin A. These findings are relevant in the context of food additives, highlighting the potential of 5-tert-Butyl-o-cresol derivatives in this domain (Akagi & Aoki, 1962).
Insights into Alkylation Mechanisms
Advanced methods like density functional theory (DFT) and ab initio methods have been used to develop an understanding of the alkylation of p-cresol with tert-butyl alcohol. These studies provide insights into the conversion of p-cresol and the selectivity of alkylated products, contributing to the development of more efficient catalytic processes (Patra, Parveen, & Upadhyayula, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There is ongoing research into the vapor phase alkylation of isomeric cresols with tert-butyl alcohol over perlite supported sulfated zirconia catalyst . This research shows promise for the development of more efficient and environmentally friendly methods for the production of 5-tert-Butyl-o-cresol .
Propiedades
IUPAC Name |
5-tert-butyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSBACIXSFRPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064002 | |
| Record name | 5-tert-Butyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-o-cresol | |
CAS RN |
5781-02-2 | |
| Record name | 5-(1,1-Dimethylethyl)-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5781-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-(1,1-dimethylethyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005781022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-tert-Butyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4738MS6ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

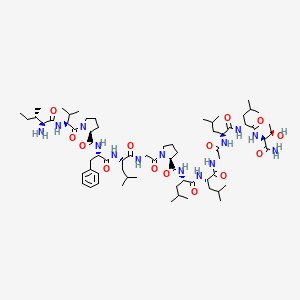
![2-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1618602.png)
![4-Methylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1618604.png)
![2-Ethylbicyclo[2.2.1]heptane](/img/structure/B1618607.png)
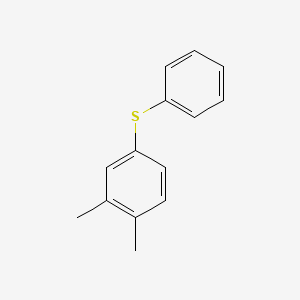
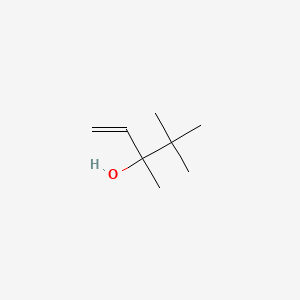
![1-Bromobicyclo[2.2.2]octane](/img/structure/B1618610.png)
